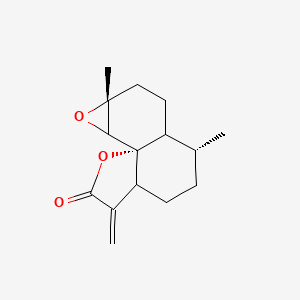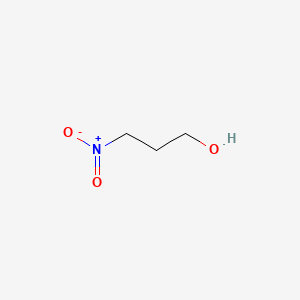
3-Nitropropanol
Vue d'ensemble
Description
3-nitropropan-1-ol is the nitro compound formed from propan-1-ol by nitration at C-3. It derives from a propan-1-ol.
Applications De Recherche Scientifique
Études de neurotoxicité
3-Nitropropanol: a été utilisé comme neurotoxine pour induire des symptômes similaires à la maladie de Huntington (MH) chez les modèles animaux. Il altère le complexe II mitochondrial, entraînant une réduction de la synthèse d'ATP et une production excessive de radicaux libres {svg_1}. Cela entraîne la dégénérescence des neurones épineux moyens GABAergiques du striatum, imitant les conditions pathogènes de type MH {svg_2}.
Toxicologie agricole
En agriculture, This compound se retrouve dans les fourrages toxiques pour le bétail. Des études se sont concentrées sur sa toxicité et son métabolisme, en particulier sur la façon dont il peut être détoxifié par les microbes ruminaux, ce qui est crucial pour prévenir l'empoisonnement du bétail {svg_3}.
Sciences de l'environnement
This compound: ses dérivés, tels que le 3-nitrooxypropanol, ont été étudiés pour leur potentiel de réduction des émissions de méthane chez les vaches laitières, atténuant ainsi l'impact environnemental de l'élevage {svg_4}.
Recherche en biochimie
En biochimie, This compound est étudié pour son rôle de poison métabolique. Il peut inactiver des enzymes clés comme la succinate déshydrogénase, affectant la production d'énergie dans les organismes {svg_5}.
Applications pharmacologiques
This compound: est important en pharmacologie pour le développement de traitements contre les maladies neurodégénératives. Sa capacité à induire des changements neuronaux spécifiques en fait un composé précieux pour l'étude de cibles thérapeutiques potentielles {svg_6}.
Génie chimique
En génie chimique, This compound est synthétisé pour diverses applications, notamment comme précurseur de composés chimiques plus complexes. Ses propriétés sont essentielles pour développer de nouveaux matériaux et procédés {svg_7}.
Mécanisme D'action
Target of Action
3-Nitropropanol primarily targets the mitochondrial complex II (succinate dehydrogenase) and the enzyme methyl coenzyme M reductase (MCR) . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, while MCR catalyzes the final step in methanogenesis .
Mode of Action
This compound acts as a potent inhibitor of succinate dehydrogenase and MCR . It irreversibly inhibits mitochondrial complex II activity, interrupting oxidative phosphorylation and inhibiting ATP synthesis . This leads to a decrease in GABAergic neurotransmission in the striatum . In the case of MCR, this compound inhibits the enzyme, thereby reducing methane formation .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound disrupts the citric acid cycle and the electron transport chain, leading to a reduction in ATP synthesis . This results in an excessive production of free radicals, causing oxidative stress . Additionally, this compound may also disrupt the ionic influx and enhance spontaneous glutamate concentration in the striatum, causing excitotoxicity .
Pharmacokinetics
Its ability to inhibit mitochondrial complex ii and mcr suggests that it can penetrate cellular membranes and reach its targets effectively .
Result of Action
The inhibition of succinate dehydrogenase and MCR by this compound leads to a variety of cellular effects. It causes the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum, leading to motor impairments . It also alters several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of ruminants, the compound has been shown to reduce methane production, suggesting that its efficacy can be influenced by the diet and gut microbiome of the animals . .
Safety and Hazards
3-Nitropropanol is a poison by ingestion, intraperitoneal, and subcutaneous routes . When heated to decomposition it emits toxic vapors of NOx . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
3-Nitropropanol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain. This compound inhibits this enzyme, leading to a reduction in ATP synthesis and an increase in the production of free radicals . This inhibition disrupts the normal function of the mitochondria, leading to cellular damage and oxidative stress.
Cellular Effects
The effects of this compound on cells are profound. It primarily affects the mitochondria, leading to impaired energy metabolism. This compound induces oxidative stress, apoptosis, and neuroinflammation . In neuronal cells, this compound causes degeneration of GABAergic medium spiny neurons, which are crucial for motor control. This degeneration is characterized by motor impairments and other neurological symptoms .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting succinate dehydrogenase in the mitochondrial electron transport chain . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). The accumulation of ROS causes oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can activate apoptotic pathways, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, there is a rapid inhibition of succinate dehydrogenase, leading to an immediate decrease in ATP levels and an increase in ROS production . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic neuroinflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild oxidative stress and metabolic disturbances. At high doses, this compound can lead to severe neurotoxicity, characterized by motor impairments, neuronal degeneration, and even death . These toxic effects are dose-dependent and highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase in the Krebs cycle . By inhibiting this enzyme, this compound disrupts the normal flow of the Krebs cycle, leading to an accumulation of succinate and a decrease in ATP production. This disruption can affect overall metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. Once inside the cell, it localizes to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s distribution within tissues can vary, with higher concentrations typically found in organs with high metabolic activity, such as the brain and liver .
Subcellular Localization
This compound is primarily localized within the mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial function . This subcellular localization is crucial for its toxic effects, as the mitochondria are the primary site of ATP production and ROS generation. The compound’s ability to target the mitochondria makes it a potent inhibitor of cellular energy metabolism .
Propriétés
IUPAC Name |
3-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPKQZWSIMXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179852 | |
| Record name | 3-Nitro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25182-84-7 | |
| Record name | 3-Nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9284XW200I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of toxicity for 3-Nitropropanol?
A1: While this compound itself is not acutely toxic, it is metabolized in mammals to 3-Nitropropionic acid. [, , ] 3-Nitropropionic acid is a potent and irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain responsible for energy (ATP) production. [, ] This inhibition disrupts cellular energy metabolism, leading to cell damage and potentially death. []
Q2: Can the ruminal degradation of this compound be enhanced?
A2: Yes, research has shown that dietary manipulations can enhance ruminal this compound degradation. [, ] For instance, supplementation with nitroethane, a less toxic analog, has been shown to increase the rate of this compound degradation by ruminal bacteria. [] This suggests the possibility of inducing or enriching specific ruminal bacteria, like Denitrobacterium detoxificans, that are highly effective in detoxifying these compounds. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol. []
Q4: What are the spectroscopic characteristics of this compound?
A4: While the provided research excerpts do not delve into detailed spectroscopic analysis, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information on the compound's structure and functional groups.
Q5: Are there alternative compounds with similar biological activity but lower toxicity?
A5: The research highlights nitroethane as a potential alternative to this compound. [, ] It exhibits a similar ability to enhance the degradation of this compound by ruminal microbes while being significantly less toxic to mammals. [, ] Further research is needed to explore other potential substitutes and their efficacy.
Q6: What analytical methods are commonly used to quantify this compound and 3-Nitropropionic acid?
A6: Several analytical methods are employed to measure these compounds, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for the separation and quantification of 3-Nitropropionic acid and this compound in various matrices, such as plant material or plasma. [, ]
- Gas Chromatography (GC): GC methods, often coupled with electron capture detection (GC-ECD), have been used to determine this compound levels, especially in plant tissues. []
Q7: What are the implications of this compound's presence in forage crops for livestock?
A7: this compound, often found in plants as glycosides, poses a risk to livestock, particularly those without efficient ruminal detoxification mechanisms. [, , , ] Consumption of forages containing significant amounts of this compound can lead to poisoning, characterized by symptoms like decreased growth, neurological problems, and even death. [, ]
Q8: What research has been conducted on mitigating the negative impacts of this compound in livestock?
A8: Research efforts have focused on understanding and manipulating ruminal metabolism to enhance detoxification. [, , ] Strategies include dietary modifications, like supplementation with nitroethane or high-protein feeds, to promote the growth and activity of this compound-degrading bacteria in the rumen. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



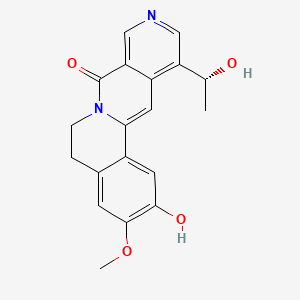

![(1S,9R,10R)-7,15-diazatetracyclo[7.7.1.0?,?.0??,??]heptadeca-2,4-dien-6-one](/img/structure/B1196346.png)
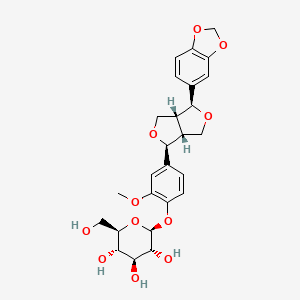
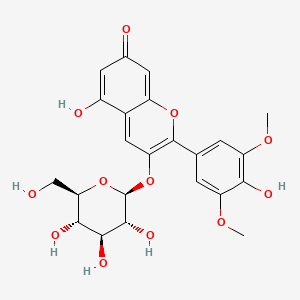
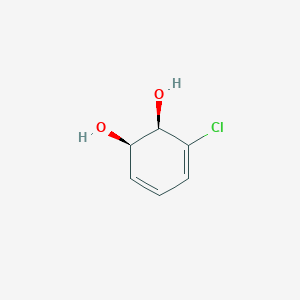
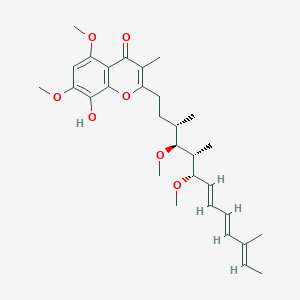


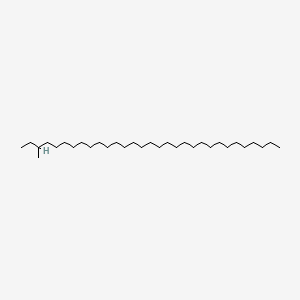
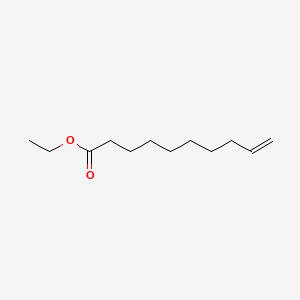
![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)
